2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine
Description
Properties
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-3-4(12)2(6(9,10)11)1-13-5(3)8/h1H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSOZYZBQVGYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670547 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431942-80-2 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Preparation Methods
Two main synthetic strategies dominate the preparation of trifluoromethylated chloropyridines, including 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine:
Method 1: Chlorination and Fluorination Starting from 2-Chloro-5-(chloromethyl)pyridine
This method involves a multi-step process starting from 2-chloro-5-(chloromethyl)pyridine, proceeding through chlorination, on-ring chlorination, and fluorination to introduce the trifluoromethyl group.
Stepwise Process:
| Step | Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Stirring of 2-chloro-5-(chloromethyl)pyridine in a heated reactor | Steam jacket heating; stirring | 2-chloro-5-(chloromethyl)pyridine | Preparation for chlorination |
| 2 | Chlorine gas introduction | 75–80 °C; chlorine feed rate 15–40 kg/h; chlorine to substrate mass ratio 1:1.5–3.0 | Chlorine (Cl₂) | Formation of 2-chloro-5-(trichloromethyl)pyridine |
| 3 | On-ring chlorination catalyzed by antimony trichloride (SbCl₃) | 125–140 °C; SbCl₃ to substrate mass ratio 1:60; chlorine feed 20–30 kg/h | SbCl₃ catalyst, chlorine | Formation of 2,3-dichloro-5-(trichloromethyl)pyridine |
| 4 | Fluorination with hydrogen fluoride (HF) gas | 120–135 °C; HF to substrate mass ratio 1:1–2 | Anhydrous HF gas | Conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine |
| 5 | Purification by washing, steam distillation, pH adjustment (pH 6–8), and rectification | Standard purification procedures | Water, alkali for pH adjustment | High-purity final product |
Key Features and Advantages:
- Use of antimony trichloride as an on-ring chlorination catalyst significantly shortens reaction time and improves chlorination content and yield.
- The process avoids long reaction cycles and high temperatures typical of prior art.
- Recycling of antimony trichloride reduces catalyst cost.
- The method achieves high purity and yield suitable for industrial production.
Method 2: Pyridine Ring Construction from Trifluoromethyl Precursors
An alternative approach involves building the pyridine ring from trifluoromethyl-containing intermediates, avoiding harsh chlorination and fluorination steps.
Process Summary:
| Step | Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Condensation and acidification of 1,1,1-trifluoroacetone and nitromethane under alkaline conditions | Alkali catalysis | 1,1,1-Trifluoroacetone, nitromethane | Formation of 1-nitro-2-trifluoromethylpropylene |
| 2 | Condensation of 1-nitro-2-trifluoromethylpropylene with oxalic acid diester | Alkali catalysis | Oxalic acid diester | Intermediate for cyclization |
| 3 | Reduction-cyclization and acidification without intermediate separation | Catalytic reduction | Catalyst (unspecified) | 2,3-dihydroxy-5-(trifluoromethyl)pyridine |
| 4 | Chlorination of dihydroxy intermediate with chlorinating reagent | Standard chlorination | Chlorinating agent | 2,3-dichloro-5-(trifluoromethyl)pyridine |
Advantages:
- Avoids the need for high-temperature chlorination and fluorination.
- Uses readily available and inexpensive raw materials.
- Each reaction step has high selectivity.
- Suitable for industrial scale due to mild conditions and high yield.
- Simplified operation without special equipment.
Comparative Analysis of Preparation Methods
| Feature | Method 1: Chlorination/Fluorination | Method 2: Ring Construction |
|---|---|---|
| Starting Materials | 2-chloro-5-(chloromethyl)pyridine | 1,1,1-trifluoroacetone, nitromethane |
| Reaction Conditions | High temperature (up to 140 °C), chlorine and HF gas | Mild alkaline conditions, catalytic reduction |
| Catalysts | Antimony trichloride (SbCl₃) | Various catalysts for reduction/cyclization |
| Equipment | Reactor for chlorination, fluorination, distillation columns | Standard chemical reactors, no special high-temp equipment |
| Yield and Purity | High, with improved catalyst and process control | High, with high selectivity and fewer by-products |
| Industrial Suitability | Proven industrial process with catalyst recycling | Promising for scale-up due to mild conditions |
Additional Insights from Related Literature
- Fluorination often follows chlorination of methyl groups on pyridine rings, with vapor-phase reactors utilizing fluidized-bed catalysts to achieve substitution efficiently.
- Nuclear chlorination (on-ring chlorination) can be directed to obtain specific dichlorinated trifluoromethylpyridines, including 2,3,5-trichloro derivatives.
- Similar reaction conditions apply to other picoline isomers, allowing for diverse trifluoromethylpyridine derivatives synthesis.
Summary Table of Key Reaction Parameters in Method 1
| Reaction Step | Temperature (°C) | Catalyst/Reagent Ratio | Gas Feed Rate (kg/h) | pH (Final) |
|---|---|---|---|---|
| Chlorination (Step 2) | 75–80 | Cl₂:substrate = 1:1.5–3.0 (mass) | 15–40 | N/A |
| On-ring Chlorination (Step 3) | 125–140 | SbCl₃:substrate = 1:60 (mass) | 20–30 (chlorine) | N/A |
| Fluorination (Step 4) | 120–135 | HF:substrate = 1:1–2 (mass) | N/A | N/A |
| Purification (Step 5) | Ambient | N/A | N/A | 6–8 |
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals .
Scientific Research Applications
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s reactivity and applications are influenced by substituent positions and electronic effects. Below is a comparative analysis with analogs:
Key Observations:
Electronic Effects: The dual chlorine substituents in the target compound amplify electron-withdrawing effects, lowering the pKa of the amine group compared to mono-chloro analogs.
Functional Group Impact : Replacing -NH₂ with -SH (as in 3-chloro-5-(trifluoromethyl)pyridine-2-thiol) reduces nematocidal activity (68% mortality vs. 90% for sulfonamide derivatives) .
Commercial and Industrial Relevance
- Suppliers: The compound is mass-produced by agrochemical suppliers like Zhongshan Chemical and Yifan Biotechnology, highlighting its industrial significance .
- Safety Profile : While specific data for the target compound are sparse, analogs like 3,6-dichloro-N-[3-chloro-2,6-dinitrophenyl]-5-(trifluoromethyl)pyridin-2-amine require stringent handling due to nitro group toxicity .
Biological Activity
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a chemical compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C7H4Cl2F3N, with a molecular weight of approximately 231 g/mol. The compound features two chlorine atoms and one trifluoromethyl group attached to a pyridine ring, specifically at the 2, 3, and 5 positions. This unique structure contributes significantly to its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results as an antimicrobial agent. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial properties .
- Antichlamydial Activity : Studies have highlighted its potential in inhibiting Chlamydia trachomatis, which is responsible for sexually transmitted infections. The presence of the trifluoromethyl group appears to enhance its efficacy against this pathogen .
- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of certain enzymes, such as Sfp-PPTase, which is crucial for bacterial survival. This inhibition could lead to new therapeutic strategies against resistant bacterial strains .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells:
- Enzyme Inhibition : The compound's structural features facilitate binding to active sites on enzymes, disrupting their function and leading to microbial cell death.
- Membrane Disruption : Its lipophilic properties allow it to integrate into bacterial membranes, causing structural damage that compromises cell integrity .
Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) against MRSA at concentrations as low as 16 µg/mL. The study also indicated that the compound's effectiveness was enhanced when used in combination with other antibiotics .
Antichlamydial Activity
In another investigation focusing on antichlamydial properties, derivatives of the compound were synthesized and tested for their ability to inhibit Chlamydia growth. Results demonstrated that certain analogs retained significant activity while maintaining low toxicity towards host cells. The study emphasized the importance of the trifluoromethyl substituent in enhancing biological activity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | C6H4ClF3 | Moderate antimicrobial activity |
| 3-Chloro-5-(trifluoromethyl)pyridine | C6H4ClF3 | Limited antibacterial effects |
| 2,4-Dichloro-5-(trifluoromethyl)pyridine | C6H4Cl2F3 | Enhanced herbicidal properties |
This table illustrates that while related compounds exhibit varying degrees of biological activity, this compound stands out due to its potent antimicrobial and antichlamydial effects.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine?
- Methodology : A two-step approach is often utilized:
Halogenation : Start with a pyridine precursor (e.g., 5-(trifluoromethyl)pyridin-4-amine) and introduce chlorine substituents via electrophilic substitution using Cl₂ or SO₂Cl₂ under controlled temperatures (0–5°C) to avoid over-chlorination .
Regioselective Control : Use directing groups (e.g., -NH₂) to ensure chlorine addition at the 2- and 3-positions. Monitor reaction progress via TLC or HPLC to confirm intermediate formation .
- Key Considerations : Solvent choice (e.g., DCM or chloroform) and catalyst (e.g., FeCl₃) influence yield and regioselectivity. Purification typically involves column chromatography or recrystallization .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods :
- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- NMR : Confirm substitution patterns (e.g., ¹H NMR for amine protons; ¹³C/¹⁹F NMR for CF₃ and Cl groups). Expected shifts: ~δ 7.5–8.5 ppm (pyridine protons), δ -60 to -70 ppm (CF₃) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~262.5) .
Q. What safety protocols are critical during handling?
- Preventive Measures :
- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal toxicity .
- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The -CF₃ group is strongly electron-withdrawing, which activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 4-amine position. This facilitates Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .
- Data Contradictions : While -CF₃ generally deactivates the ring, steric hindrance at the 5-position may redirect reactivity to the 2- or 3-chloro groups. DFT calculations or Hammett parameters can resolve such ambiguities .
Q. What strategies mitigate competing side reactions during functionalization of the 4-amine group?
- Protection/Deprotection : Temporarily protect the -NH₂ group with Boc (di-tert-butyl dicarbonate) to avoid undesired nucleophilic attacks during halogen displacement reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like Cs₂CO₃ improve reaction efficiency in Buchwald-Hartwig aminations .
Q. How does this compound serve as a precursor in agrochemical or pharmaceutical development?
- Case Studies :
- Herbicides : Derivatives of this compound exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Modify the 4-amine with sulfonylurea groups for enhanced binding .
- Antimicrobial Agents : Introduce heterocyclic moieties (e.g., triazoles) via click chemistry to target bacterial enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
